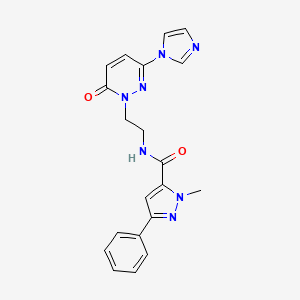![molecular formula C21H30N2O2 B2469925 1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea CAS No. 1797878-91-1](/img/structure/B2469925.png)
1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea” is a chemical compound . It’s a functionalized thiourea with an adamantyl and phenyl substituents attached to the two nitrogen atoms . The molecules packing in the crystal structure is stabilized via one intermolecular hydrogen bond .
Synthesis Analysis
The synthesis of N-(Adamantan-1-yl)amides, which could be a similar process to the synthesis of the compound , has been achieved in 70–90% yield by the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .Molecular Structure Analysis
The crystal structure of a similar compound, 1-(adamantan-1-yl)-3-phenylthiourea, has been studied . The crystal structure is orthorhombic, Pbca (no. 61), with a = 12.0579 (7) Å, b = 11.12133 (5) Å, c = 21.9741 (13) Å, V = 2946.7 (3) Å 3, Z = 8 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(adamantan-1-yl)-3-phenylthiourea, have been studied . The crystal is colorless, block, size 0.256×0.263×0.398 mm . The wavelength of Mo Kα radiation is 0.71073 Å .Scientific Research Applications
- Details : The Strecker reaction is a versatile method for synthesizing α-amino nitriles, which are important intermediates in pharmaceutical and agrochemical synthesis. By promoting enantioselectivity, 1-Adamantanamine enhances the efficiency of this reaction .
- Details : Adamantane is a unique cage-like hydrocarbon structure found in antiviral drugs like amantadine hydrochloride . By modifying the adamantane core, scientists can design novel compounds with diverse properties .
- Details : It has been investigated for its potential to inhibit viral replication, particularly against influenza A viruses. Its mechanism of action involves interfering with viral uncoating and membrane fusion .
- Details : Although not widely used, it has shown some promise due to its ability to enhance dopamine release and modulate neurotransmitter systems. However, more research is needed to establish its clinical efficacy .
- Details : By combining pyridinyl, adamantyl, and benzoyl moieties, they synthesized 1-(adamantan-1-yl)ethanone oxime esters. These compounds exhibit antifungal activity and could serve as leads for further drug development .
- Details : Sigma-Aldrich provides this compound to early discovery researchers. However, analytical data is not available, and buyers assume responsibility for confirming product identity and purity .
Catalyst in Enantioselective Strecker Reaction
Synthesis of Adamantane Derivatives
Antiviral Agent
Antiparkinsonian Properties
Design of Novel Antifungal Compounds
Rare and Unique Chemical Research
Future Directions
The adamantane nucleus represents an important structural motif in several biologically and pharmaceutically active drugs . Several adamantane-based drugs are currently used as efficient medications against influenza viral infections, malaria infections, central nervous disorders, hyperglycaemia, and drug-resistant TB strain infections . This suggests that “1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea” and similar compounds could have potential applications in the development of new drugs.
properties
IUPAC Name |
1-(1-adamantyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-14-5-3-4-6-18(14)19(25-2)13-22-20(24)23-21-10-15-7-16(11-21)9-17(8-15)12-21/h3-6,15-17,19H,7-13H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYSMEUAAVCOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

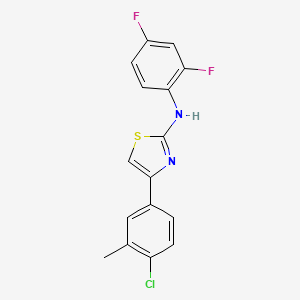
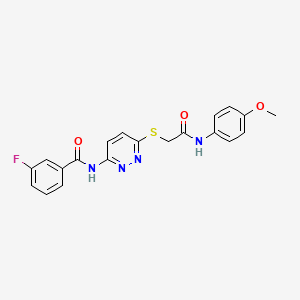
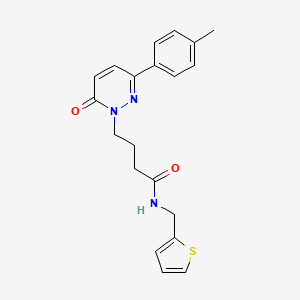
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride](/img/structure/B2469847.png)
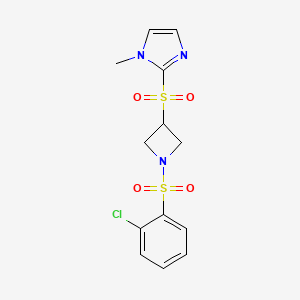
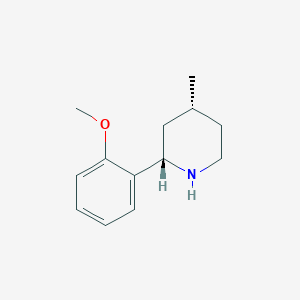

![2-cyano-N-(4-methoxyphenyl)-3-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2469854.png)
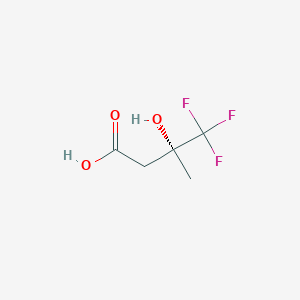
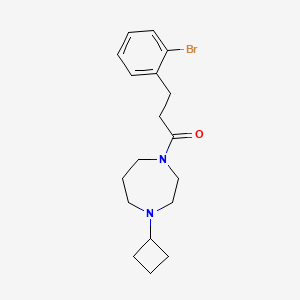
![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2469859.png)


